Ethyl 2-(3-hydroxyphenyl)acetate

Lipophilicity LogP Drug Design

Ethyl 2-(3-hydroxyphenyl)acetate (CAS 22446-38-4) is a meta-hydroxylated phenylacetate ester belonging to the 1-hydroxy-2-unsubstituted benzenoid class. With a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol, this compound is distinguished by its meta-substituted phenolic hydroxyl group, differentiating it from para-hydroxy isomers.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 22446-38-4
Cat. No. B016582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-hydroxyphenyl)acetate
CAS22446-38-4
SynonymsEthyl 2-(3-Hydroxyphenyl)acetate;  3-Hydroxy-benzeneacetic Acid Ethyl Ester;  (3-Hydroxyphenyl)acetic Acid Ethyl Ester; 
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC=C1)O
InChIInChI=1S/C10H12O3/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6,11H,2,7H2,1H3
InChIKeyNSQBADKMIYCCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-hydroxyphenyl)acetate (CAS 22446-38-4): A Meta-Hydroxylated Phenylacetate Ester for Pharmaceutical Intermediate Synthesis


Ethyl 2-(3-hydroxyphenyl)acetate (CAS 22446-38-4) is a meta-hydroxylated phenylacetate ester belonging to the 1-hydroxy-2-unsubstituted benzenoid class [1]. With a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol, this compound is distinguished by its meta-substituted phenolic hydroxyl group, differentiating it from para-hydroxy isomers [2]. The compound is recognized as a valuable synthetic intermediate, particularly in the preparation of novel anti-inflammatory agents and in the synthesis pathway of the antidiabetic drug repaglinide [3].

Why Ethyl 2-(3-hydroxyphenyl)acetate Cannot Be Interchanged with Common In-Class Analogs Without Scientific Justification


Substituting Ethyl 2-(3-hydroxyphenyl)acetate with its closest analogs—such as the para-hydroxy isomer, the methyl ester, or the parent carboxylic acid—introduces quantifiable differences in lipophilicity and reactivity that can fundamentally alter synthetic outcomes and biological partitioning. The meta-hydroxy substitution pattern provides a distinct LogP of 1.50, compared to 1.23 for the methyl ester analog and 0.77–0.85 for the parent acid , directly impacting extraction efficiency and phase-transfer behavior in downstream reactions. Furthermore, the ethyl ester is a specifically documented starting material for the synthesis of repaglinide's key intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a pathway in which the methyl ester or free acid would require entirely different process optimization [1]. Changes in regioisomerism (meta vs. para) also affect hydrogen-bonding patterns and steric accessibility in subsequent functionalization steps such as formylation and etherification [2].

Quantitative Differentiation Evidence for Ethyl 2-(3-hydroxyphenyl)acetate Versus Closest Analogs


Lipophilicity Advantage of the Ethyl Ester Over the Methyl Ester and Parent Acid

The ethyl ester derivative (target compound) exhibits a calculated LogP of 1.50, which is approximately 0.27 log units higher than the methyl ester analog (LogP = 1.23) and 0.73-0.65 log units higher than the parent 3-hydroxyphenylacetic acid (LogP = 0.77-0.85) . This elevated lipophilicity is a direct consequence of the ethyl ester moiety and the meta-hydroxyl substitution pattern, and it has practical implications for organic-phase partitioning during synthesis and potential membrane permeability in biological contexts.

Lipophilicity LogP Drug Design Partition Coefficient

Validated Role as Repaglinide Key Intermediate Precursor

Ethyl 2-(3-hydroxyphenyl)acetate is explicitly documented as the starting material in the published synthesis route for 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a key acid synthon of the antidiabetic drug repaglinide [1]. In the patent and journal literature, this ethyl ester undergoes esterification, formylation, oxidation, etherification, and selective hydrolysis to yield the target intermediate [2]. Neither the methyl ester analog nor the free acid are utilized in this validated process route, conferring a unique position for the ethyl ester in pharmaceutical intermediate procurement.

Repaglinide Synthesis Antidiabetic Intermediates Process Chemistry

Meta-Hydroxy Regioisomerism: Differentiating 3-OH from 4-OH Phenylacetate Esters

The meta-hydroxyl substitution in Ethyl 2-(3-hydroxyphenyl)acetate (logP = 1.50) [1] creates a distinct electronic and steric environment compared to its para-isomer, Ethyl 2-(4-hydroxyphenyl)acetate (logP = 1.76, CAS 17138-28-2) . The 3-OH group engages in different hydrogen-bonding patterns due to its position relative to the acetate side chain, which directly influences reactivity in subsequent formylation and etherification steps [2]. This regioisomeric difference is critical for directing electrophilic aromatic substitution to the desired position in downstream functionalization.

Regioisomerism Structure-Activity Relationship Hydrogen Bonding

Commercial Availability with High Purity Specifications for Research and Development Procurement

Ethyl 2-(3-hydroxyphenyl)acetate is commercially available at purity levels of 95% , ≥98% , and ≥99% (GC) from multiple reputable suppliers. The ≥99% (GC) grade, offered by ChemImpex, provides a level of purity that is specifically suitable for demanding synthetic and analytical applications where trace impurities could interfere with reaction outcomes or biological assays. The compound is characterized by full spectral data including 1H NMR, 2 FTIR, 1 Raman, and 1 MS (GC) spectra [1], facilitating identity confirmation and quality control.

Purity Specifications Procurement Analytical Chemistry

Key Procurement and Research Application Scenarios for Ethyl 2-(3-hydroxyphenyl)acetate


Pharmaceutical Intermediate for Repaglinide Key Synthon Synthesis

Procurement of Ethyl 2-(3-hydroxyphenyl)acetate is directly indicated for process chemistry teams synthesizing 3-ethoxy-4-ethoxycarbonylphenylacetic acid, the key acid synthon of the antidiabetic drug repaglinide. The compound's meta-hydroxyl group provides the correct directing effect for the subsequent formylation step, and its ethyl ester moiety is preserved through the etherification stage prior to selective hydrolysis . Using this specific starting material aligns with published synthetic routes and reduces process development burden [1].

Medicinal Chemistry Intermediate for Anti-Inflammatory Agent Development

Multiple supplier technical documents identify Ethyl 2-(3-hydroxyphenyl)acetate as a useful synthetic intermediate for the preparation of novel anti-inflammatory agents . Its LogP of 1.50 provides a balanced lipophilicity profile that is suitable for further derivatization into bioactive phenylacetic acid derivatives, while the meta-hydroxyl group serves as a handle for O-alkylation or O-acylation in library synthesis [1].

Analytical Reference Standard and Spectral Library Entry

The compound's complete spectral characterization—including 1H NMR, FTIR, Raman, and GC-MS spectra available in the Wiley KnowItAll spectral databases —makes it suitable as an analytical reference material for method development and quality control in laboratories working with phenylacetate esters. The availability of ≥99% (GC) purity material [1] supports its use as a chromatographic standard for quantifying related substances in pharmaceutical impurity profiling.

Physicochemical Probe for Structure-Property Relationship Studies

With a LogP of 1.50, TPSA of 46.53 Ų, and one H-bond donor plus three H-bond acceptors , Ethyl 2-(3-hydroxyphenyl)acetate serves as a well-characterized probe molecule for computational and experimental structure-property relationship (SPR) studies. Its comparison with the para-isomer (LogP = 1.76) [1] and the methyl ester analog (LogP = 1.23) [2] provides a systematic dataset for investigating the effect of regioisomerism and ester chain length on physicochemical properties.

Technical Documentation Hub

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